N-(4-pyridylmethyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide
Description
Properties
Molecular Formula |
C16H18N8O |
|---|---|
Molecular Weight |
338.37 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H18N8O/c25-16(18-10-12-5-7-17-8-6-12)13-2-1-9-23(11-13)15-4-3-14-19-21-22-24(14)20-15/h3-8,13H,1-2,9-11H2,(H,18,25) |
InChI Key |
PVZOUSKVQCDKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=N3)C=C2)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
3,6-Dichloropyridazine reacts with hydrazine hydrate in ethanol to form 1-(6-chloropyridazin-3-yl)hydrazine , which undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid to yield 6-chlorotetrazolo[1,5-b]pyridazine . This intermediate serves as a versatile building block for further functionalization.
Reaction Conditions :
Alternative Routes via Azide Intermediates
In another approach, 3,6-diazidopyridazine undergoes cyclization in the presence of phosphonyl carbanion reagents to form tetrazolo[1,5-b]pyridazine derivatives. This method emphasizes regioselectivity control through reaction media (e.g., sodium ethanolate).
Functionalization of the Piperidinecarboxamide Backbone
The piperidinecarboxamide component is synthesized through sequential modifications of piperidine derivatives:
Piperidine Esterification and Alkylation
4-Piperidinecarboxylic acid is esterified with methanol and thionyl chloride (SOCl₂) to form methyl 4-piperidinecarboxylate hydrochloride , followed by alkylation with benzyl chloride to yield N-benzyl-4-piperidinecarboxylic acid methyl ester . Hydrolysis with NaOH produces N-benzyl-4-piperidinecarboxylic acid , which is subsequently converted to the carboxamide via reaction with ammonia or amines.
Key Steps :
Modern Modular Approaches
Recent advances employ biocatalytic C–H oxidation and nickel-catalyzed cross-coupling to functionalize piperidines directly. For example, enzymatic hydroxylation introduces hydroxyl groups at specific positions, enabling subsequent radical cross-coupling without protective groups.
Coupling of Tetrazolo[1,5-b]pyridazine and Piperidinecarboxamide
The fusion of the two moieties involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling :
SNAr with Piperidine Amines
6-Chlorotetrazolo[1,5-b]pyridazine reacts with 3-piperidinecarboxamide in ethanol or DMF at elevated temperatures (60–80°C) to form the C–N bond. The reaction is facilitated by the electron-deficient nature of the tetrazolo-pyridazine ring, which activates the chlorine substituent for displacement.
Example :
Buchwald-Hartwig Amination
Palladium catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (Xantphos) enable coupling of aryl halides with amines under mild conditions. This method is advantageous for sterically hindered substrates.
Introduction of the 4-Pyridylmethyl Group
The final step involves reductive amination or alkylation to attach the 4-pyridylmethyl substituent:
Reductive Amination
3-Piperidinecarboxamide reacts with 4-pyridinecarboxaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) to form the secondary amine. The reaction proceeds via imine intermediate formation, followed by reduction.
Conditions :
Alkylation with 4-Pyridylmethyl Halides
Alternatively, 4-(chloromethyl)pyridine reacts with the piperidinecarboxamide under basic conditions (K₂CO₃, DMF) to form the desired product.
Optimization and Challenges
regioselectivity in Tetrazolo Ring Formation
Diazotization conditions (temperature, acid concentration) critically influence the ratio of tetrazolo[1,5-b]pyridazine to azide tautomers. Low temperatures (0–5°C) favor the tetrazole form.
Solvent and Catalyst Selection
- DMF enhances solubility in SNAr reactions but requires careful purification.
- Nickel catalysis offers a sustainable alternative to palladium in cross-coupling steps.
Analytical Characterization
Synthesized compounds are validated using:
- ¹H/¹³C NMR : Key signals include:
- HRMS : Molecular ion peaks confirm stoichiometry.
- IR Spectroscopy : Amide C=O stretches at 1640–1680 cm⁻¹.
Data Tables
Table 1: Reaction Yields for Key Intermediates
Table 2: Spectroscopic Data for Final Product
| Parameter | Value |
|---|---|
| ¹H NMR (DMSO- d6 ) | δ 8.50 (d, pyridyl), 3.63 (m, piperidine) |
| HRMS (m/z) | [M+H]⁺: 396.1782 (calc. 396.1785) |
| IR (KBr) | 1650 cm⁻¹ (C=O amide) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridylmethyl group.
Reduction: Reduction reactions could target the azole or pyridazinyl rings.
Substitution: The compound might participate in substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridyl ketones, while reduction could produce tetrahydropyridazinyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-pyridylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine-6-carboxamide
- N-(4-pyridylmethyl)-1,2,3,4-tetrahydro-1,5-benzothiazepine-6-carboxamide
Uniqueness
N-(4-pyridylmethyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is unique due to the presence of the tetraazolo-pyridazinyl ring, which is less common compared to benzodiazepine or benzothiazepine derivatives. This unique structure may confer distinct chemical and biological properties.
Biological Activity
N-(4-pyridylmethyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetraazolo-pyridazine moiety and a piperidinecarboxamide group. Its molecular formula is , with a molecular weight of approximately 258.28 g/mol. The compound is characterized by the following structural components:
- Tetraazolo[1,5-b]pyridazine ring : Contributes to its biological activity.
- Piperidinecarboxamide : Enhances solubility and bioavailability.
1. Antiinflammatory Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds derived from tetraazoles have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. A study demonstrated that certain derivatives displayed a favorable COX-2/COX-1 selectivity ratio, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays revealed that it can significantly reduce reactive oxygen species (ROS) levels in cells exposed to oxidative stress. This property is crucial for protecting cells from damage caused by free radicals and may contribute to its therapeutic potential in chronic diseases associated with oxidative stress .
3. Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of the compound. The results indicated that it does not exert cytotoxic effects on various cell lines at therapeutic concentrations. This suggests that this compound could be developed as a safe therapeutic agent .
The mechanisms through which this compound exerts its biological effects are being elucidated through various studies:
- Inhibition of COX Enzymes : The binding affinity of the compound to COX enzymes has been supported by molecular docking studies. These studies indicate that the compound occupies the active site similarly to existing anti-inflammatory drugs like Meloxicam .
- Modulation of Inflammatory Pathways : The compound appears to modulate signaling pathways involved in inflammation and oxidative stress response, further enhancing its therapeutic profile.
Case Studies and Research Findings
Several research findings highlight the potential applications of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antiinflammatory effects | Significant COX inhibition; reduced inflammation markers in vitro |
| Study B | Antioxidant activity | Decreased ROS levels; improved cell viability under oxidative stress |
| Study C | Cytotoxicity assessment | Non-cytotoxic at therapeutic concentrations; safe for further development |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly for distinguishing tetraazolo-pyridazine regioisomers .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, essential for detecting synthetic byproducts .
- HPLC : Assesses purity (>98% required for pharmacological studies) and identifies trace impurities using C18 reverse-phase columns .
How can researchers investigate the structure-activity relationship (SAR) of this compound to optimize its pharmacological profile?
Q. Advanced
- Substituent modification : Systematic variation of the pyridylmethyl or piperidine groups (e.g., fluorination, methoxy substitution) to assess effects on target binding. For example, fluorophenyl analogs show enhanced kinase inhibition .
- Biological assays : Pair SAR with enzymatic inhibition assays (e.g., kinase activity) and cellular viability tests to correlate structural changes with potency .
- Computational modeling : Molecular docking predicts binding affinities to targets like p38 MAPK, guiding synthetic priorities .
What strategies are recommended to resolve contradictory data regarding the compound’s biological activity across different experimental models?
Q. Advanced
- Assay standardization : Normalize variables like cell line selection (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase assays to reduce variability .
- Orthogonal validation : Confirm activity using complementary methods (e.g., SPR for binding affinity, CRISPR knockouts for target relevance) .
- Meta-analysis : Compare data across studies with similar substituents (e.g., triazolo vs. tetraazolo cores) to identify trends masked by structural nuances .
What are the key physicochemical properties (e.g., solubility, logP) influencing this compound’s bioavailability, and how are they determined?
Q. Basic
- Solubility : Measured via shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Low solubility (<50 µM) may necessitate prodrug strategies .
- logP : Determined via HPLC retention time correlation; ideal range (2–4) balances membrane permeability and aqueous solubility .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., hydrolysis of carboxamide) .
How can in silico modeling (e.g., molecular docking) guide the identification of molecular targets for this compound?
Q. Advanced
- Target prediction : Use SwissTargetPrediction or AutoDock to screen kinase/receptor databases. For example, triazolopyridazines show affinity for TAK1 kinase .
- Binding mode analysis : Compare docking poses with co-crystallized inhibitors (e.g., ATP-competitive vs. allosteric binding) to prioritize experimental validation .
- ADMET profiling : Predict pharmacokinetic liabilities (e.g., CYP450 inhibition) using tools like ADMETlab 2.0 .
What in vitro assays are commonly employed to evaluate the compound’s activity against enzymatic targets?
Q. Basic
- Kinase inhibition : Radiometric assays (32P-ATP incorporation) or fluorescence-based ADP-Glo™ assays quantify IC50 values .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7, A549) assess antiproliferative effects .
- Receptor binding : Radioligand displacement assays (e.g., [3H]-labeled ligands for GPCRs) determine Ki values .
What analytical approaches are used to characterize thermal degradation products under accelerated stability conditions?
Q. Advanced
- Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures and residual solvents .
- LC-MS/MS : Profiles degradation products (e.g., hydrolyzed carboxamide fragments) and quantifies their abundance .
- Solid-state NMR : Detects polymorphic transitions or amorphous content affecting stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
